molecular formula C4H3BrN2OS B6250679 5-bromo-1,2-thiazole-3-carboxamide CAS No. 4576-86-7

5-bromo-1,2-thiazole-3-carboxamide

Cat. No.: B6250679
CAS No.: 4576-86-7
M. Wt: 207.05 g/mol
InChI Key: RFPXTTMUTKTFBV-UHFFFAOYSA-N
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Description

5-bromo-1,2-thiazole-3-carboxamide is a brominated heterocyclic compound with the molecular formula C4H3BrN2OS and a molecular weight of 205.05 g/mol . Its structure is defined by the SMILES notation C1=C(SN=C1C(=O)N)Br . This compound is part of the thiazole carboxamide family, a class of heterocycles known for their wide range of physiological activities and significant importance in industrial and pharmaceutical research . Thiazole carboxamides are key scaffolds in medicinal chemistry, notably as components of tyrosine kinase inhibitors such as the blockbuster drug dasatinib, which is used for the treatment of chronic myelogenous leukemia (CML) . The bromine atom on the thiazole ring offers a versatile synthetic handle for further functionalization, for instance, via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules for drug discovery programs . Researchers can utilize this reagent in the synthesis of novel compounds for screening against various biological targets. The provided solubility is calculated to be 6.4 g/L at 25°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4576-86-7

Molecular Formula

C4H3BrN2OS

Molecular Weight

207.05 g/mol

IUPAC Name

5-bromo-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C4H3BrN2OS/c5-3-1-2(4(6)8)7-9-3/h1H,(H2,6,8)

InChI Key

RFPXTTMUTKTFBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C(=O)N)Br

Purity

95

Origin of Product

United States

Mechanistic and Computational Studies:in Parallel with Lead Optimization, Studies Should Be Undertaken to Elucidate the Mechanism of Action of the Most Potent Compounds. This Could Involve Target Identification Studies, Enzymatic Assays, and Gene Expression Profiling. Computational Docking Studies, Guided by the Crystal Structure of the Lead Compound, Could Provide Valuable Insights into Its Binding Mode and Help in the Rational Design of More Potent Analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 1,2 Thiazole 3 Carboxamide Analogs

Design Principles for Libraries of 5-bromo-1,2-thiazole-3-carboxamide Analogs

The design of analog libraries for this compound is guided by established medicinal chemistry principles to explore and enhance their therapeutic potential. fabad.org.tr Key strategies include pharmacophore merging and structural modifications to modulate physicochemical and pharmacokinetic properties. nih.gov The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a crucial component in many biologically active compounds, including penicillin and various synthetic drugs. nih.govscientificforefront.org Its derivatives are known to exhibit a wide range of pharmacological activities. fabad.org.trresearchgate.net

A common approach involves the synthesis of a series of derivatives by introducing various substituents at different positions of the thiazole ring. mdpi.commdpi.com For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives has been achieved through solid-phase organic synthesis (SPOS), a technique that allows for the rapid generation of a large number of compounds. acs.org This method often starts with a resin-bound intermediate, which is then subjected to a series of reactions, including dehydrative cyclization, to form the desired thiazole core. acs.org The final products are then cleaved from the resin for biological evaluation. acs.org

Another design principle is the strategic use of halogens, such as bromine. The presence of a bromine atom can significantly influence the electrophilicity and bioactivity of the molecule. For example, in some dihydropyridine (B1217469) derivatives, the presence of bromine has been linked to nanomolar IC₅₀ values in cancer cell lines. The carboxamide group is another key functional group that enhances hydrogen bonding capabilities, which can improve the affinity of the compound for its biological target.

The following table outlines the design strategies and the resulting compound series for thiazole carboxamide analogs:

Design Strategy Core Scaffold Key Modifications Resulting Analog Series Reference
Pharmacophore MergingThiazole/Thiadiazole CarboxamideIntroduction of thiazole/thiadiazole as a linker.Thiazole/Thiadiazole carboxamide derivatives for c-Met inhibition. nih.gov
Substituent Modification2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067)Variation of substituents on the phenyl and amide groups.Novel anticancer agents. mdpi.com
Solid-Phase Synthesis2-amino-5-carboxamide thiazoleReductive amination and dehydrative cyclization on a solid support.Library of 2-amino-5-carboxamide thiazole derivatives. acs.org
Halogenation and Functional Group Modulation5-bromo-1,3,4-thiadiazole-2-carboxamideBromination at C5 and inclusion of a carboxamide group.Potent bioactive compounds with enhanced target affinity.

Methodologies for Investigating SAR in Biological Systems

To elucidate the structure-activity relationships of this compound analogs, a variety of in vitro and in silico methods are employed. These techniques are crucial for identifying promising drug candidates and understanding their mechanisms of action.

Enzyme Assays: Enzyme inhibition assays are fundamental in determining the potency of compounds against specific enzyme targets. For instance, the inhibitory activity of thiazole carboxamide derivatives against c-Met kinase, a receptor tyrosine kinase implicated in cancer, has been evaluated using the homogeneous time-resolved fluorescence (HTRF) assay. nih.gov Similarly, in vitro COX inhibition assay kits are used to assess the selectivity of these compounds towards COX-1 and COX-2 enzymes. nih.govacs.org

Receptor Binding Assays: Receptor binding assays are utilized to determine the affinity and selectivity of compounds for specific receptors. For example, the binding affinity of novel thiazole and benzothiazole (B30560) derivatives to cannabinoid receptors CB1 and CB2 has been evaluated to identify selective CB2 agonists with anti-inflammatory properties. nih.gov

Cellular Assays: Cellular assays provide insights into the biological effects of compounds in a more complex physiological environment. Cytotoxicity of novel thiazole derivatives has been assessed using the MTT assay against various cancer cell lines, such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). mdpi.com The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.com Furthermore, cellular assays can be used to investigate the effects of compounds on specific cellular processes, such as cell cycle arrest and apoptosis. nih.gov The patch-clamp technique is another powerful cellular assay used to study the effects of compounds on ion channels, such as AMPA receptors, to assess their potential as neuroprotective agents. mdpi.com

In Silico Molecular Docking and ADME Profile Studies: Computational methods, such as molecular docking, are employed to predict the binding modes of compounds within the active sites of their target proteins. nih.govmdpi.com These studies help in understanding the molecular basis of their activity and in guiding the design of more potent inhibitors. acs.org Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are often predicted in silico to assess the drug-likeness of the synthesized compounds. nih.govnih.gov

The following table summarizes the methodologies used to investigate the SAR of thiazole carboxamide analogs:

Methodology Purpose Example Application Reference
Enzyme Assays
Homogeneous Time-Resolved Fluorescence (HTRF)Quantify enzyme inhibitionEvaluating c-Met kinase inhibitors nih.gov
COX Inhibition Assay KitDetermine selectivity for COX-1/COX-2Screening for novel anti-inflammatory agents nih.govacs.org
Receptor Binding Assays
Radioligand Binding AssayMeasure affinity for specific receptorsIdentifying selective CB2 receptor agonists nih.gov
Cellular Assays
MTT AssayAssess cytotoxicity and antiproliferative activityScreening for anticancer activity in various cell lines mdpi.commdpi.com
Flow CytometryAnalyze cell cycle and apoptosisInvestigating the mechanism of action of anticancer compounds nih.gov
Patch-Clamp AnalysisStudy effects on ion channel functionEvaluating AMPA receptor modulators for neuroprotection mdpi.com
In Silico Studies
Molecular DockingPredict binding modes and affinitiesUnderstanding interactions with target proteins like COX and c-Met nih.govmdpi.com
ADME PredictionAssess pharmacokinetic propertiesEvaluating the drug-likeness of synthesized compounds nih.govnih.gov

Identification of Key Pharmacophoric Elements and Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound analogs is significantly influenced by the nature and position of various substituents on the core structure. The thiazole ring itself is a key pharmacophoric element, often found in compounds with a wide array of biological activities. researchgate.net

Studies on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors have revealed that the thiazole carboxamide moiety is more favorable for hydrogen-bonding interactions with the target enzyme compared to the thiadiazole carboxamide moiety. tandfonline.com Specifically, thiazole-2-carboxamide was identified as a potent 5-atom linker for c-Met inhibitory activity. nih.govtandfonline.com The introduction of electron-withdrawing groups, such as fluorine and chlorine, on a benzene (B151609) ring attached to the core structure generally leads to improved activity. tandfonline.com The position of these substituents is also crucial, with a mono-electron-withdrawing group at the 4-position of the benzene ring showing higher inhibitory activity than at the 2- or 3-positions. tandfonline.com

In the context of COX inhibitors, the presence of a bulky, lipophilic t-butyl group was found to enhance potency against both COX-1 and COX-2, likely by interacting with hydrophobic regions of the enzyme's active site. nih.gov In contrast, hydrophilic methoxy (B1213986) groups resulted in lower potency. nih.gov For anticancer activity, the introduction of a halogen atom at the 3-position of a benzene ring substituent resulted in better cytotoxicity than at the 2-position. tandfonline.com

The following table details the effects of various substituents on the biological activity of thiazole carboxamide analogs:

Compound Series Key Pharmacophoric Element Substituent Position Effect on Biological Activity Reference
c-Met Kinase InhibitorsThiazole-2-carboxamideElectron-withdrawing groups (F, Cl)4-position of benzene ringIncreased inhibitory activity tandfonline.com
c-Met Kinase InhibitorsThiazole-2-carboxamideElectron-withdrawing groups (F, Cl)2- or 3-position of benzene ringLower inhibitory activity compared to 4-position tandfonline.com
COX InhibitorsThiazole carboxamidet-butyl group-Increased potency against COX-1 and COX-2 nih.gov
COX InhibitorsThiazole carboxamideMethoxy groups-Decreased potency nih.gov
Anticancer AgentsThiazole carboxamideHalogen atom (e.g., Cl)3-position of benzene ringEnhanced cytotoxicity tandfonline.com
Anticancer AgentsThiazole carboxamideHalogen atom (e.g., Cl)2-position of benzene ringLower cytotoxicity compared to 3-position tandfonline.com

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com These approaches are instrumental in predicting the activity of novel compounds and in guiding the design of more potent and selective drug candidates.

In the study of thiazole derivatives, QSAR models have been developed to predict their antimicrobial activity. fabad.org.tr These models often use various molecular descriptors that quantify the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. By correlating these descriptors with the observed biological activity, a predictive model can be generated.

Cheminformatics tools are also employed to analyze large datasets of chemical structures and their associated biological data. chemrxiv.org For example, analysis of large chemical databases can reveal that certain skeletal edits, such as transformations of pyrimidines, thiazoles, and pyrroles, could significantly expand access to novel chemical spaces with potential pharmaceutical relevance. chemrxiv.org Furthermore, cheminformatics can be used to assess the "drug-likeness" of compounds based on criteria such as Lipinski's Rule of Five, which helps in prioritizing compounds with favorable oral bioavailability. acs.org Molecular docking studies, a key component of cheminformatics, provide insights into the binding interactions between a ligand and its target protein, helping to rationalize the observed SAR and to guide further optimization of the lead compounds. nih.gov

Structure-Property Relationships Governing Material Science Applications or Chemical Reactivity

The chemical structure of this compound and its analogs not only dictates their biological activity but also their physicochemical properties and reactivity, which are relevant for material science applications. The thiazole ring, being an aromatic heterocycle, imparts a degree of stability to the molecule. fabad.org.tr

The reactivity of thiazole derivatives is influenced by the substituents on the ring. For instance, the bromine atom at the 5-position of a 1,3,4-thiadiazole (B1197879) ring is particularly susceptible to nucleophilic substitution, making it a useful handle for introducing various functional groups. In contrast, bromine at the C5 position of this compound is generally less reactive towards nucleophiles compared to bromine at the C2 position in other related heterocyclic systems.

The presence of the carboxamide group can enhance the hydrogen bonding capabilities of the molecule, which can influence its self-assembly properties and its potential use in the design of novel materials. Furthermore, thiazole-containing compounds have been investigated for their applications in organic electronics and as fluorescent materials, highlighting the tuneable nature of their optoelectronic properties through structural modifications. researchgate.net The coordination of thiazole derivatives with metal ions can also lead to the formation of complexes with interesting material properties and potential applications in catalysis or as novel therapeutic agents. nih.gov The reactivity of thiazolines, the partially saturated analogs of thiazoles, has been harnessed in various synthetic transformations, including their use as precursors for the synthesis of the amino acid cysteine. rsc.org

Pre Clinical Biological Investigations and Mechanistic Insights for 5 Bromo 1,2 Thiazole 3 Carboxamide Derivatives Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

In the realm of enzyme kinetics, derivatives of thiazole (B1198619) carboxamide have demonstrated significant inhibitory effects against several key enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX) Enzymes: A series of thiazole carboxamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. nih.gov One study reported a compound, 2b, with potent inhibitory activity against both COX-1 and COX-2, with IC50 values of 0.239 μM and 0.191 μM, respectively. nih.gov Another derivative, compound 2a, showed high selectivity for COX-2 inhibition. nih.gov The inhibitory potential of these compounds is often attributed to their ability to bind within the active sites of the COX enzymes, a hypothesis supported by molecular docking studies. nih.govsciepub.comsciepub.com The nature of the substituents on the thiazole ring has been shown to significantly influence the inhibitory potency and selectivity. nih.gov

c-Met Kinase: Thiazole and thiadiazole carboxamide derivatives have been designed and identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov In one study, compound 51am emerged as a highly potent c-Met inhibitor. nih.gov The thiazole carboxamide moiety in these derivatives is believed to be crucial for forming hydrogen-bonding interactions with the c-Met active site. nih.gov Optimization of the different parts of the molecule led to the discovery of compounds with significant potency against c-Met, with some exhibiting comparable or even superior activity to the known inhibitor, foretinib. nih.gov

Vanin-1: A series of thiazole carboxamide derivatives have been developed as novel inhibitors of Vanin-1, an enzyme involved in oxidative stress and inflammation. nih.govresearchgate.net One particular compound, X17 , demonstrated potent inhibition of Vanin-1 at the protein, cellular, and tissue levels. nih.gov The binding mode of X17 to Vanin-1 was confirmed through co-crystallization studies. nih.gov This inhibition of Vanin-1 is being explored as a therapeutic strategy for inflammatory bowel disease. nih.govresearchgate.net

Interactive Data Table: In Vitro Enzyme Inhibition by Thiazole Carboxamide Derivatives

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio (COX-1/COX-2)Reference
2bCOX-10.2391.251 nih.gov
2bCOX-20.191 nih.gov
2aCOX-20.9582.766 nih.gov
51amc-Met0.00254N/A nih.gov
X17Vanin-1Potent InhibitionN/A nih.gov

Receptor Binding Assays and Ligand-Target Interaction Analysis

The interaction of thiazole carboxamide derivatives with specific receptors has been investigated to understand their potential as modulators of neuronal signaling.

AMPA Receptors: A study focused on the effects of five thiazole-carboxamide derivatives (TC-1 to TC-5) on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system. nih.gov All tested compounds demonstrated potent inhibition of AMPA receptor-mediated currents in HEK293T cells overexpressing different AMPA receptor subunits. nih.gov Compound TC-2 was identified as the most potent inhibitor across all tested subunits. nih.gov These derivatives were found to enhance the deactivation rates of the receptors, suggesting they act as negative allosteric modulators. nih.gov This activity points to their potential as neuroprotective agents in conditions associated with excitotoxicity. nih.gov

Cellular Assays for Investigating Biological Pathways and Phenotypes

The biological effects of 5-bromo-1,2-thiazole-3-carboxamide derivatives have been extensively studied in cellular models, particularly in the context of cancer.

Antiproliferative Activity in Cancer Cell Lines: Numerous studies have demonstrated the antiproliferative activity of thiazole carboxamide derivatives against a variety of human cancer cell lines. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. researchgate.net One compound, with a 4-chloro-2-methylphenyl amido substituent, showed the highest inhibitory activity. researchgate.net Other studies have reported significant cytotoxic effects of thiazole derivatives against cell lines such as MCF-7 and MDA-MB-231 (breast cancer), HT-1080 (fibrosarcoma), and A-549 (lung carcinoma), with IC50 values in the micromolar range. researchgate.netmdpi.com

Cell Cycle Arrest: The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest. Flow cytometry analysis has shown that certain thiazole derivatives can cause cell cycle arrest at different phases. For example, one compound was found to induce G2/M phase arrest in PC3 cells. nih.gov Another study reported that a thiazole derivative induced cell cycle arrest at the G1 stage in MCF-7 cells. mdpi.com Compound IIIa , a thiosemicarbazone derivative, was shown to cause cell cycle arrest in the G2/M phase. doi.org

Apoptosis: In addition to cell cycle arrest, induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. Several studies have confirmed the pro-apoptotic activity of thiazole derivatives. researchgate.netnih.govnih.gov For example, an increase in the percentage of apoptotic cells has been observed in cancer cell lines treated with these compounds. nih.gov Mechanistically, this often involves the activation of caspases, such as caspase-3/7, and the modulation of apoptosis-related proteins like Bax and Bcl-2. researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action at the Cellular and Sub-cellular Level

Research into the molecular mechanisms of action has revealed that thiazole carboxamide derivatives can interfere with fundamental cellular processes.

One of the key mechanisms identified is the inhibition of tubulin polymerization . nih.gov Several novel thiazole-based derivatives have been designed as tubulin inhibitors, with some compounds showing potent inhibition of tubulin polymerization, even more so than the reference compound combretastatin (B1194345) A-4. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, at the sub-cellular level, these compounds have been shown to induce mitochondrial membrane potential loss , a key event in the intrinsic apoptotic pathway. researchgate.net They can also modulate the expression of key regulatory proteins, such as the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. doi.org

Investigation of Antimicrobial and Antiviral Activities in Culture

The therapeutic potential of thiazole derivatives extends beyond cancer to infectious diseases.

Antimicrobial Activity: Thiazole and its derivatives are known to possess a broad spectrum of antimicrobial activity. nih.govresearchgate.netmdpi.comnih.govmdpi.com They have been shown to be effective against various bacterial and fungal strains. nih.govresearchgate.netnih.govnih.gov For example, some thiazole derivatives have demonstrated high activity against Gram-positive bacteria and certain fungi. nih.govnih.gov The presence of multiple thiazole rings within a molecule has been suggested to enhance its therapeutic activity. nih.gov

Antiviral Activity: In addition to their antimicrobial properties, thiazole derivatives have also been investigated for their antiviral potential. mdpi.com Some novel aminothiazole compounds have been synthesized and screened for their activity against influenza A virus, showing promise as potential antiviral agents. mdpi.com

In Vivo Proof-of-Concept Studies in Model Organisms for Mechanistic Understanding

To translate the in vitro findings into a more complex biological system, in vivo studies in model organisms have been conducted.

In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), the Vanin-1 inhibitor X17 demonstrated potent anti-inflammatory and antioxidant effects. nih.gov It was shown to reduce the expression of inflammatory factors, decrease myeloperoxidase activity, increase the colonic glutathione (B108866) reserve, and restore the intestinal barrier. nih.gov

In another study, a bioactive 1,2,3-triazole derivative, which can be considered structurally related to the core thiazole scaffold, was shown to be active in vivo against Trypanosoma cruzi in a mouse model of Chagas disease. nih.gov The compound significantly reduced the peak of parasitemia and influenced the humoral immune response, suggesting its potential as a lead compound for the development of new treatments for this neglected tropical disease. nih.gov These in vivo studies provide crucial proof-of-concept for the therapeutic potential of these compounds and help to elucidate their mechanisms of action in a whole-organism context.

Emerging Applications and Research Frontiers of 5 Bromo 1,2 Thiazole 3 Carboxamide

Role as a Privileged Scaffold in Advanced Medicinal Chemistry Research

The thiazole (B1198619) ring, a key component of 5-bromo-1,2-thiazole-3-carboxamide, is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of new therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov

The incorporation of a bromine atom and a carboxamide group at specific positions on the 1,2-thiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications are crucial for tuning the compound's pharmacokinetic and pharmacodynamic profiles. Research on related thiazole carboxamide derivatives has shown their potential as potent inhibitors of enzymes like c-Met kinase, which is implicated in cancer progression. nih.gov

A study on thiazole/thiadiazole carboxamide-based derivatives revealed that several compounds exhibited significant inhibitory activity against c-Met, with IC50 values in the nanomolar range. nih.gov This highlights the potential of the thiazole carboxamide scaffold in designing targeted cancer therapies. The structure-activity relationship (SAR) studies in such research are pivotal for optimizing the lead compounds to enhance their efficacy and selectivity.

Applications in Chemical Biology as Molecular Probes and Tool Compounds

In the field of chemical biology, small molecules with specific biological activities are invaluable as molecular probes and tool compounds to investigate cellular processes and disease mechanisms. While direct applications of this compound as a molecular probe are still emerging, the broader class of carboxamide-containing heterocyclic compounds has been utilized in this capacity. For instance, carbothioamide/carboxamide-based pyrazoline analogs have been synthesized and studied for their interaction with DNA, indicating their potential as probes for nucleic acid recognition. acs.org

The reactive nature of the bromine atom on the thiazole ring of this compound makes it a suitable handle for further chemical modifications, such as the attachment of fluorescent dyes or biotin (B1667282) tags. Such tagged molecules can be used to visualize and track their biological targets within cells, providing insights into their localization and function. The development of such probes derived from the this compound scaffold could aid in the identification and validation of new drug targets.

The following table presents data on related carboxamide analogs and their applications, suggesting the potential for this compound in similar roles.

Potential in Material Science and Supramolecular Chemistry

The unique electronic and structural properties of thiazole-containing compounds also position them as interesting candidates for applications in material science and supramolecular chemistry. The aromatic thiazole ring can participate in π-π stacking interactions, which are fundamental in the self-assembly of molecules to form ordered supramolecular structures. The presence of nitrogen and sulfur atoms, along with the carboxamide group, allows for the formation of various non-covalent interactions, such as hydrogen bonds and halogen bonds.

Research on certain thiazole-based derivatives has shown that their supramolecular structures are stabilized by a network of non-classical hydrogen bonds, including C-H···N and C-H···S interactions. nih.gov These interactions play a crucial role in determining the packing of molecules in the solid state, which in turn influences the material's properties.

Furthermore, thiazole-containing systems have been explored for their potential in light-harvesting applications. A study on a hetero nih.govcatenane incorporating a thiazolo[5,4-d]thiazole (B1587360) unit demonstrated efficient charge separation upon light excitation, a key process in solar energy conversion. acs.org This suggests that appropriately designed this compound derivatives could be developed for use in organic electronics and photovoltaics. The ability to tune the electronic properties through substitution on the thiazole ring is a significant advantage in this context.

Advances in Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The development of sustainable synthetic routes to this compound and its analogs is an active area of research. Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Recent advancements have focused on the use of greener solvents, catalysts, and reaction conditions. For example, a study reported the synthesis of 2-bromo-4-methylthiazole-5-carboxamide (B8233981) derivatives using polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable and environmentally benign solvent. asianpubs.org Another green approach involves multicomponent reactions (MCRs) in water, which allows for the rapid assembly of complex molecules from simple starting materials in a single step, often with high atom economy. nih.goveurekaselect.com The use of reusable catalysts, such as KF/Clinoptilolite nanoparticles, further enhances the sustainability of these methods. nih.goveurekaselect.com

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of thiazole derivatives. nih.gov This method can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. These sustainable approaches not only reduce the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production of this compound and related compounds.

Conclusion and Future Perspectives in the Academic Study of 5 Bromo 1,2 Thiazole 3 Carboxamide

Synthesis of Key Research Findings and Contributions

While dedicated studies on 5-bromo-1,2-thiazole-3-carboxamide are limited, the broader body of research on related thiazole (B1198619) and isothiazole (B42339) carboxamides provides a strong foundation for understanding its potential contributions. The primary contribution of existing research lies in establishing the isothiazole and thiazole carboxamide frameworks as privileged structures in medicinal chemistry.

Substituted thiazole and isothiazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net The carboxamide group is a crucial functional group in many biologically active molecules, known for its ability to form hydrogen bonds with biological targets such as enzymes and receptors. nih.gov

Research on analogous compounds, such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, has shown their potential as anticancer agents against various cell lines. researchgate.net Similarly, studies on isoxazole-carboxamide derivatives, which are close isosteres of isothiazole-carboxamides, have revealed potent antiproliferative activities. nih.gov The bromine atom at the 5-position of the isothiazole ring is of particular interest. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions. In some series of bioactive heterocyclic compounds, the presence of a bromine atom has been correlated with enhanced potency. nih.gov

The key takeaway from the existing literature is that the combination of a 5-bromo-isothiazole core with a 3-carboxamide side chain creates a molecule with a high probability of exhibiting significant biological activity. The synthesis of this compound would therefore be a valuable contribution to the field, providing a new chemical entity for biological screening and drug discovery programs.

Identification of Remaining Knowledge Gaps and Unaddressed Challenges

The most significant knowledge gap is the near-complete absence of published data specifically for this compound. This gap encompasses several critical areas:

Synthesis: There is no established and optimized synthetic route for this compound. While general methods for the synthesis of isothiazoles and the formation of carboxamides exist, a dedicated study is required to develop an efficient and scalable protocol for this specific molecule. researchgate.net Challenges may arise in the regioselective functionalization of the isothiazole ring and in managing the reactivity of the starting materials.

Characterization: Comprehensive spectroscopic and crystallographic data for this compound are not available. Such data are essential for unequivocally confirming the structure and understanding its three-dimensional conformation, which is crucial for computational modeling and structure-activity relationship (SAR) studies.

Biological Activity Profile: The biological activities of this compound have not been systematically investigated. Its potential as an anticancer, antibacterial, antifungal, anti-inflammatory, or antiviral agent remains unexplored.

Structure-Activity Relationships (SAR): Without the synthesis and testing of this compound and a library of its derivatives, no SAR studies can be conducted. Understanding how modifications to the carboxamide group or substitution of the bromine atom affect biological activity is a major unanswered question.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action would need to be elucidated. This includes identifying the molecular targets and cellular pathways modulated by the compound.

The following table summarizes the key knowledge gaps:

Area of Research Identified Knowledge Gap
Chemical Synthesis Lack of a reported, optimized synthetic pathway.
Structural Analysis Absence of comprehensive spectroscopic (NMR, IR, MS) and crystallographic data.
Pharmacology Unexplored biological activity profile across various therapeutic areas.
Medicinal Chemistry No available Structure-Activity Relationship (SAR) data.
Biochemistry Unknown mechanism of action and molecular targets.

Recommendations for Future Research Endeavors and Directions

To address the identified knowledge gaps and to fully realize the scientific potential of this compound, a structured and multi-pronged research effort is recommended.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 5-bromo-1,2-thiazole-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Cyclization Reactions : Start with a thiazole precursor (e.g., 1,2-thiazole-3-carboxamide) and introduce bromine via electrophilic substitution. Use N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Adjust reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-NBS) to balance yield and purity. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purification : Employ column chromatography (stationary phase: silica gel; eluent: gradient of ethyl acetate in hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Table 1: Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key Challenges
Bromination with NBSNBS, DCM, 0–5°C, 8 hrs65–7092–95Over-bromination byproducts
Halogen ExchangeKBr, CuBr₂, DMF, 80°C, 12 hrs50–5585–90Longer reaction time

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what markers confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the carboxamide NH₂ protons (δ 6.8–7.2 ppm, broad singlet) and thiazole ring protons (δ 8.1–8.3 ppm, singlet) .
    • ¹³C NMR : Confirm the carbonyl carbon (δ 165–168 ppm) and brominated thiazole carbons (δ 110–115 ppm) .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 221.96 (C₄H₄BrN₂OS) with isotopic peaks confirming bromine presence .
  • IR Spectroscopy : Carboxamide C=O stretch (1650–1680 cm⁻¹) and N-H bend (1550–1600 cm⁻¹) .

Q. Table 2: Key Spectral Markers

TechniqueKey Peaks/MarkersStructural Confirmation
¹H NMRδ 8.2 ppm (thiazole C-H)Bromine positioning on thiazole
HRMSm/z 221.96 (M+H)⁺Molecular formula validation

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., MTT viability assay at 48 hrs) to isolate compound-specific effects .
  • Control Variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch purity variations (>95% by HPLC) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies, adjusting for methodological heterogeneity .

Q. What computational approaches predict the solvent-dependent stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of solvation in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to predict stability trends. Use B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate hydrogen bonding interactions between the carboxamide group and solvents (e.g., water clustering around NH₂) to explain degradation pathways .
  • QSPR Models : Corrate experimental solubility data with computed descriptors (e.g., logP, polar surface area) to design stable formulations .

Q. Table 3: Solvent Stability Predictions

SolventPredicted ΔG (kcal/mol)Observed Half-Life (hrs)Dominant Degradation Pathway
Water-2.324–30Hydrolysis of carboxamide
DMSO+1.8>120None (stable)

Q. How can researchers design factorial experiments to optimize the synthesis and bioactivity of this compound derivatives?

Methodological Answer:

  • 2³ Factorial Design : Test variables like temperature (25°C vs. 60°C), catalyst loading (0.1 eq vs. 0.3 eq), and reaction time (6 hrs vs. 12 hrs). Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and bioactivity (e.g., IC₅₀ against target enzymes) .
  • Validation : Confirm optimized conditions with triplicate runs and characterize products via XRD or NMR to ensure reproducibility .

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